molecular formula C17H29N5 B7882642 6-Isobutyl-N,N-dimethyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

6-Isobutyl-N,N-dimethyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B7882642
M. Wt: 303.4 g/mol
InChI Key: SFEBWLMMTJODCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isobutyl-N,N-dimethyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C17H29N5 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-Isobutyl-N,N-dimethyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine , with CAS Number 1081346-70-4 and a molecular weight of 303.4 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and providing a comprehensive overview of its pharmacological implications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₅
  • Molecular Weight : 303.4 g/mol
  • Structural Features : The compound contains a pyrrolidine ring and a tetrahydropyrido structure which are significant for its biological activity.

Research has indicated that this compound may exhibit various biological activities through several mechanisms:

  • Inhibition of Kinases : Preliminary studies suggest that compounds with similar structures have shown inhibitory effects on kinases involved in cancer proliferation, particularly FLT3 in acute myeloid leukemia (AML) cells .
  • Phosphodiesterase Inhibition : Compounds structurally related to this one have been explored as selective inhibitors of phosphodiesterase (PDE) enzymes, particularly PDE4, which plays a crucial role in inflammatory responses .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound can exhibit:

  • Antiproliferative Effects : Studies on AML cell lines have shown that related compounds can selectively inhibit cell proliferation by blocking specific signaling pathways associated with cancer growth.

In Vivo Studies

In vivo studies have been limited but indicate potential therapeutic applications:

  • Anti-inflammatory Effects : Related PDE inhibitors have been shown to reduce inflammation in animal models of asthma and chronic obstructive pulmonary disease (COPD), suggesting that this compound may also possess similar anti-inflammatory properties .

Case Studies

  • Acute Myeloid Leukemia (AML) : A case study involving trisubstituted purine derivatives showed that these compounds could effectively inhibit FLT3 mutations in AML cell lines. This raises the possibility that this compound may also have similar applications in targeting FLT3-related pathways .
  • Inflammatory Models : Animal studies utilizing PDE inhibitors demonstrated significant reductions in eosinophilic inflammation and airway hyperreactivity when treated with related compounds. This suggests a potential application for respiratory conditions .

Data Summary Table

Property/ActivityObservations
Molecular Weight 303.4 g/mol
Inhibitory Activity (FLT3) Potential inhibition in AML cell lines
PDE Inhibition Anti-inflammatory effects observed
Animal Model Studies Reduction in airway hyperreactivity

Properties

IUPAC Name

N,N-dimethyl-6-(2-methylpropyl)-2-pyrrolidin-1-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5/c1-13(2)11-21-10-7-15-14(12-21)16(20(3)4)19-17(18-15)22-8-5-6-9-22/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEBWLMMTJODCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC2=C(C1)C(=NC(=N2)N3CCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.